Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Mechanism of Action
Target of Action
Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate is a complex compound that involves lithium ions and the heterocyclic scaffold of imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridines are known to be valuable in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors, suggesting potential involvement in pathways related to protein modification and signal transduction .
Pharmacokinetics
The compound is known to be a powder at room temperature, which could influence its absorption and distribution .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis, suggesting potential antimicrobial effects .
Action Environment
The compound’s stability at room temperature suggests it may be resistant to environmental variations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For the specific synthesis of Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate, a common approach involves the reaction of 2-methylimidazo[1,2-a]pyridine with lithium salts under controlled conditions .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve large-scale multicomponent reactions and condensation reactions due to their efficiency and scalability . The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of these compounds .
Chemical Reactions Analysis
Types of Reactions
Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution: Substitution reactions, particularly halogenation, can be performed using halogens like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, iodine.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives, oxidized products, and reduced forms of the compound .
Scientific Research Applications
Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
3-bromo-2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant activity against multidrug-resistant tuberculosis.
Uniqueness
Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to its lithium component, which can enhance its chemical stability and biological activity . This compound’s unique structure allows it to interact with a broader range of molecular targets, making it a versatile tool in scientific research and industrial applications .
Properties
IUPAC Name |
lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.Li/c1-6-8(9(12)13)10-7-4-2-3-5-11(6)7;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSDCCFQKTWRMQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=C2N1C=CC=C2)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7LiN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411256-31-8 |
Source
|
Record name | lithium(1+) 3-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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